N-(5-chloro-2-methoxyphenyl)-N'-(3-methylphenyl)thiourea
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Overview
Description
N-(5-chloro-2-methoxyphenyl)-N'-(3-methylphenyl)thiourea, also known as CMPTU, is a chemical compound that has been widely studied for its potential applications in scientific research. CMPTU is a thiourea derivative that has been found to have a variety of biochemical and physiological effects, making it a promising tool for investigating biological processes.
Mechanism of Action
N-(5-chloro-2-methoxyphenyl)-N'-(3-methylphenyl)thiourea has been found to modulate the activity of a variety of proteins, including ion channels and protein kinases. It has been shown to inhibit the activity of the TRPM8 ion channel, which is involved in pain sensation and thermoregulation. N-(5-chloro-2-methoxyphenyl)-N'-(3-methylphenyl)thiourea has also been found to inhibit the activity of protein kinases, which are involved in a variety of cellular processes.
Biochemical and Physiological Effects:
N-(5-chloro-2-methoxyphenyl)-N'-(3-methylphenyl)thiourea has been found to have a range of biochemical and physiological effects, including the inhibition of ion channels and protein kinases. It has also been found to modulate the release of neurotransmitters and to have anti-inflammatory properties. Additionally, N-(5-chloro-2-methoxyphenyl)-N'-(3-methylphenyl)thiourea has been shown to have antitumor activity in vitro and in vivo.
Advantages and Limitations for Lab Experiments
One advantage of using N-(5-chloro-2-methoxyphenyl)-N'-(3-methylphenyl)thiourea in lab experiments is its specificity for certain ion channels and protein kinases, which allows for targeted investigation of specific biological processes. However, one limitation of using N-(5-chloro-2-methoxyphenyl)-N'-(3-methylphenyl)thiourea is its potential toxicity, which must be carefully monitored in cell culture and animal studies.
Future Directions
There are several potential future directions for research involving N-(5-chloro-2-methoxyphenyl)-N'-(3-methylphenyl)thiourea. One area of interest is the development of N-(5-chloro-2-methoxyphenyl)-N'-(3-methylphenyl)thiourea derivatives with improved specificity and potency. Additionally, N-(5-chloro-2-methoxyphenyl)-N'-(3-methylphenyl)thiourea may have potential as a therapeutic agent for a range of diseases, and further investigation of its efficacy and safety is warranted. Finally, N-(5-chloro-2-methoxyphenyl)-N'-(3-methylphenyl)thiourea may be useful as a tool for investigating the role of ion channels and protein kinases in a variety of biological processes.
Synthesis Methods
The synthesis of N-(5-chloro-2-methoxyphenyl)-N'-(3-methylphenyl)thiourea involves the reaction of 5-chloro-2-methoxyaniline and 3-methylphenyl isothiocyanate in the presence of a base catalyst. The resulting product is then purified using column chromatography to obtain pure N-(5-chloro-2-methoxyphenyl)-N'-(3-methylphenyl)thiourea.
Scientific Research Applications
N-(5-chloro-2-methoxyphenyl)-N'-(3-methylphenyl)thiourea has been used in a variety of scientific research applications, including the study of ion channels, protein kinases, and neurotransmitter receptors. It has also been investigated for its potential as a therapeutic agent for a range of diseases, including cancer, Alzheimer's disease, and epilepsy.
properties
IUPAC Name |
1-(5-chloro-2-methoxyphenyl)-3-(3-methylphenyl)thiourea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClN2OS/c1-10-4-3-5-12(8-10)17-15(20)18-13-9-11(16)6-7-14(13)19-2/h3-9H,1-2H3,(H2,17,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XTRDVKSAUICOPS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=S)NC2=C(C=CC(=C2)Cl)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(5-Chloro-2-methoxyphenyl)-3-(3-methylphenyl)thiourea |
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